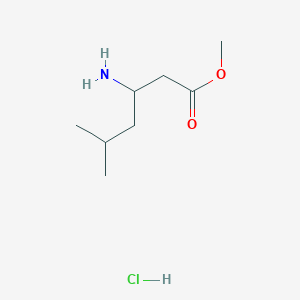
6-aminohexane-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminohexane-1-sulfonamide hydrochloride, also known as 6-AHSH, is an organic compound with the molecular formula C6H13ClN2O2S. It is a white solid that is soluble in water and has a melting point of 140°C. 6-AHSH has been widely used in the synthesis of organic compounds and in the study of biochemical and physiological effects. It is also used as a reagent in various laboratory experiments.
Mécanisme D'action
6-aminohexane-1-sulfonamide hydrochloride is known to act as an inhibitor of enzymes involved in the metabolism of drugs. It has been shown to inhibit the enzyme CYP3A4, which is involved in the metabolism of many drugs. Inhibition of CYP3A4 can lead to increased levels of drugs in the body, which can lead to adverse effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, it has been shown to have protective effects against oxidative stress and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-aminohexane-1-sulfonamide hydrochloride in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is that it can cause adverse effects if used in high concentrations.
Orientations Futures
There are many potential future directions for the use of 6-aminohexane-1-sulfonamide hydrochloride in scientific research. One potential future direction is to use this compound in the synthesis of new organic compounds. Another potential future direction is to use this compound in the study of the mechanism of action of various drugs. Additionally, this compound could be used to study the biochemical and physiological effects of various drugs and to study the effects of various drugs on the body. Finally, this compound could be used to develop new drugs or to improve existing drugs.
Méthodes De Synthèse
6-aminohexane-1-sulfonamide hydrochloride can be synthesized by the reaction of 6-aminohexane-1-sulfonyl chloride with aqueous hydrochloric acid. The reaction is carried out at room temperature and the product is filtered and washed with water. The yield of the reaction is typically around 90%.
Applications De Recherche Scientifique
6-aminohexane-1-sulfonamide hydrochloride is used in scientific research to study the biochemical and physiological effects of organic compounds. It has been used in the synthesis of various organic compounds, such as amines, amino acids, and peptides. It has also been used to study the mechanism of action of various drugs and to study the effects of various drugs on the body.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 6-aminohexane-1-sulfonamide hydrochloride can be achieved through the reaction of 6-aminohexanoic acid with sulfamic acid, followed by conversion of the resulting sulfamic acid derivative to the hydrochloride salt.", "Starting Materials": [ "6-aminohexanoic acid", "sulfamic acid", "hydrochloric acid", "diethyl ether", "sodium hydroxide", "sodium bicarbonate" ], "Reaction": [ "Step 1: Dissolve 6-aminohexanoic acid (1.0 mol) in diethyl ether (50 mL) and add sulfamic acid (1.1 mol) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 2: Add hydrochloric acid (1.0 mol) to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Extract the product with diethyl ether (3 x 50 mL) and wash the organic layer with sodium bicarbonate solution (10%).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in a minimum amount of water and add hydrochloric acid (1.0 mol) to the solution to obtain the hydrochloride salt of 6-aminohexane-1-sulfonamide." ] } | |
Numéro CAS |
1135200-95-1 |
Formule moléculaire |
C6H17ClN2O2S |
Poids moléculaire |
216.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



